3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
Scientific Research Applications
3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to desired biological effects . The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-3-phenylprop-2-enenitrile: Similar structure but with the fluorine atom in a different position.
3-(4-Chlorophenyl)-3-phenylprop-2-enenitrile: Chlorine atom instead of fluorine.
3-(4-Methylphenyl)-3-phenylprop-2-enenitrile: Methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-3-phenylprop-2-enenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
854278-57-2 |
---|---|
Molecular Formula |
C15H10FN |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-14-8-6-13(7-9-14)15(10-11-17)12-4-2-1-3-5-12/h1-10H |
InChI Key |
UFRQEUKCUNWZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.